2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol
Description
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c14-13(15,16)10-1-2-11(12(9-10)19(21)22)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYNPKWTDSSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379697 | |
| Record name | 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330633-81-3 | |
| Record name | 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330633-81-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 4-(trifluoromethyl)aniline | Nitrating agents (e.g., HNO3/H2SO4), controlled temperature | Produces 2-nitro-4-(trifluoromethyl)aniline |
| 2 | Coupling with piperazine | Piperazine, solvent (e.g., ethanol or an inert organic solvent), moderate heating | Forms 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol |
| 3 | Purification | Crystallization, chromatography | Ensures high purity for research or industrial use |
Industrial Scale Adaptations
- Use of continuous flow reactors to improve reaction control and scalability.
- Application of advanced purification techniques to achieve pharmaceutical-grade purity.
- Optimization of reaction parameters such as solvent choice, temperature, and reagent ratios to maximize yield and minimize by-products.
Reaction Mechanism Insights
- The nitration step introduces a nitro group ortho to the trifluoromethyl substituent on the aromatic ring.
- The piperazine substitution involves nucleophilic aromatic substitution or amine coupling, where the piperazine nitrogen attacks the aromatic intermediate.
- The presence of the trifluoromethyl group influences the electronic properties, facilitating selective nitration and substitution.
- The hydroxyethyl group is introduced via reaction conditions favoring substitution on the piperazine ring, yielding the ethanol moiety attached to the nitrogen.
Alternative Synthetic Approaches and Related Processes
While direct literature on alternative syntheses of this exact compound is limited, related processes provide insight:
- Processes for preparing 4-nitro-2-(trifluoromethyl) aromatic intermediates involve environmentally friendly, solvent-optimized nitration and substitution steps, often carried out in inert organic solvents such as toluene, ethyl acetate, or dimethylformamide (DMF).
- Reaction conditions typically maintain ambient to moderate temperatures (10–50°C) with controlled addition of reagents to optimize yield and minimize side reactions.
- The molar ratios of bases to aromatic intermediates are carefully adjusted (e.g., 3:1 to 1:1) to control reaction kinetics and product formation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Comments |
|---|---|---|
| Nitration reagents | Concentrated HNO3/H2SO4 | Controlled temperature to avoid over-nitration |
| Piperazine coupling | Piperazine in ethanol or inert solvent | Moderate heating (ambient to 50°C) |
| Solvents | Ethanol, toluene, ethyl acetate, DMF | Choice depends on scale and purification needs |
| Reaction temperature | 10–50°C | Controlled for selectivity and yield |
| Base to intermediate molar ratio | 1:1 to 3:1 | Optimized for efficient substitution |
| Purification methods | Crystallization, chromatography | Ensures compound purity > 98% |
Research Findings and Practical Considerations
- The nitro group reduction potential allows for further chemical modifications, enabling derivative synthesis.
- The trifluoromethyl group imparts unique electronic and steric properties, influencing biological activity and chemical stability.
- The piperazine ring provides versatile sites for substitution, allowing for analog development.
- Industrial processes emphasize environmental considerations , favoring solvent recycling and minimizing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-[2-Amino-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol .
Scientific Research Applications
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and reactivity. The piperazine ring allows for interactions with various enzymes and receptors, potentially modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Piperazino-Ethanol Derivatives
The compound belongs to a class of piperazine derivatives functionalized with ethanol and aromatic substituents. Structural analogs vary primarily in the substituents on the phenyl ring and the nature of the piperazine-ethanol backbone. Below is a comparative analysis:
Table 1: Structural and Physical Comparison of Selected Analogs
Functional and Pharmacological Implications
Sulfonyl-containing analogs (e.g., 2-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1-ethanol) exhibit polar sulfonyl groups, which may improve solubility in polar solvents but reduce membrane permeability .
Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to non-fluorinated analogs . Methyl and chloro substituents in sulfonyl analogs balance hydrophobicity and polarity, making them intermediates in drug design for peripheral targets .
Synthetic Accessibility :
Biological Activity
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol, also known as a derivative of piperazine, has garnered attention due to its potential biological activities. This compound features a nitro group and trifluoromethyl substitution, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships.
The molecular formula for this compound is with a molecular weight of approximately 303.28 g/mol. The compound is characterized by the following physical properties:
| Property | Value |
|---|---|
| Melting Point | 65 °C |
| Boiling Point | 370 °C (predicted) |
| Density | 1.355 g/cm³ (predicted) |
| pKa | 8.58 (predicted) |
| Appearance | Orange powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing piperazine moieties. For instance, derivatives similar to this compound were screened against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and mycobacterial species.
In Vitro Studies
A study demonstrated that compounds with a piperazine structure exhibited significant activity against Mycobacterium species. Specifically, one derivative showed a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics like isoniazid, indicating promising potential against resistant strains .
Moreover, the presence of the trifluoromethyl group was found to enhance lipophilicity, improving membrane permeability and thereby increasing antimicrobial efficacy .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using human monocytic leukemia THP-1 cell lines. Results indicated that certain derivatives exhibited notable antiproliferative activity, suggesting a potential role in cancer therapy. The relationship between antimicrobial activity and cytotoxicity was explored, revealing that some compounds could selectively inhibit tumor cell proliferation while maintaining antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their structural components. The electronic and steric properties of substituents on the piperazine ring play crucial roles in determining their interactions with biological targets. For instance:
- Nitro Group : Enhances electron-withdrawing capacity, potentially increasing reactivity with biological molecules.
- Trifluoromethyl Group : Increases lipophilicity, facilitating better penetration through lipid membranes.
Table 1 summarizes key findings from SAR studies on related compounds:
| Compound Structure | MIC (μM) | Activity Type |
|---|---|---|
| Piperazine derivative with trifluoromethyl substitution | 31.75 | Antimicrobial |
| Piperazine derivative without trifluoromethyl | 50.00 | Less active |
| Nitro-substituted analogue | 17.62 | Higher efficacy |
Case Studies
Several case studies have explored the therapeutic potential of piperazine derivatives:
- Mycobacterial Infections : A compound structurally related to this compound demonstrated effective inhibition against M. kansasii, showcasing its potential in treating mycobacterial infections .
- Fungal Infections : Another study focused on antifungal activity revealed that similar piperazine derivatives effectively inhibited growth in various Candida species, including fluconazole-resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling a nitro-trifluoromethylphenyl moiety to a piperazine-ethanol backbone via nucleophilic substitution or reductive amination. For example, refluxing intermediates in methanol with stoichiometric control improves yield . Purity optimization requires chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization using solvents like ethanol-water mixtures . Purity validation should include NMR (≥95% purity) and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ethanol -OH at δ 1.5–2.0 ppm) and confirms nitro/trifluoromethyl group integration .
- FT-IR : Identifies functional groups (e.g., C-F stretch ~1100 cm⁻¹, NO₂ symmetric stretch ~1350 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related piperazine derivatives .
Q. How can researchers mitigate challenges in solubility for preliminary in vitro assays?
- Methodological Answer : Low aqueous solubility is common due to the hydrophobic trifluoromethyl group. Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) to maintain solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the ethanol moiety while monitoring SAR .
- Micellar systems : Incorporate surfactants like Tween-80 for dispersion in biological buffers .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (LogP ↑), improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., molecular docking with AutoDock Vina) reveals steric and electronic effects on binding to targets like serotonin receptors. Comparative studies with non-fluorinated analogs show ≥2-fold increased binding affinity . In vitro assays (e.g., Caco-2 permeability) validate bioavailability predictions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Systematic approaches include:
- Dose-response standardization : Use fixed incubation times (e.g., 48 hr for cytotoxicity assays) .
- Control normalization : Include reference compounds (e.g., doxorubicin for anticancer assays) to calibrate inter-lab variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What in silico tools are suitable for predicting SAR of piperazine-ethanol derivatives?
- Methodological Answer :
- QSAR Models : Utilize DRAGON or MOE descriptors to correlate substituent effects (e.g., nitro positioning) with activity .
- DFT Calculations : Gaussian09 optimizes geometries to assess electronic effects (e.g., nitro group electron-withdrawing capacity on piperazine basicity) .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Experimental Design Considerations
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
- pH-Variation Tests : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hr. Monitor degradation via HPLC-UV .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity loss with DSC/TGA .
Data Analysis and Validation
Q. How to validate conflicting crystallographic data on piperazine ring conformation?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
